7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazolopyrimidine core structure, which is substituted with a 3,5-dimethoxybenzylthio group and an ethyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 3-ethyl-4-amino-5-mercapto-1,2,4-triazole and a suitable aldehyde or ketone.
Introduction of the 3,5-Dimethoxybenzylthio Group: The 3,5-dimethoxybenzylthio group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the triazolopyrimidine core with 3,5-dimethoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product can be purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes as described above, but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity of the product. Additionally, industrial production may incorporate continuous flow processes and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the benzylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine core or the benzylthio group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzylthio group or the triazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles or electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the triazolopyrimidine core or benzylthio group.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products with specialized functions. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological responses. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 7-((3,5-dimethoxybenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-((3,5-dimethoxybenzyl)thio)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-((3,5-dimethoxybenzyl)thio)-3-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
The uniqueness of 7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, the presence of the ethyl group and the 3,5-dimethoxybenzylthio group may influence its reactivity, binding affinity, and overall activity in various applications.
Properties
IUPAC Name |
7-[(3,5-dimethoxyphenyl)methylsulfanyl]-3-ethyltriazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-4-20-14-13(18-19-20)15(17-9-16-14)23-8-10-5-11(21-2)7-12(6-10)22-3/h5-7,9H,4,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKFJVSYTAIPFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)SCC3=CC(=CC(=C3)OC)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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